1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one
Description
Properties
Molecular Formula |
C17H18N2O3S2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H18N2O3S2/c1-18(2)7-8-19-14(11-5-3-9-23-11)13(16(21)17(19)22)15(20)12-6-4-10-24-12/h3-6,9-10,14,21H,7-8H2,1-2H3 |
InChI Key |
XTSCXTSFECSFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at position 3 is displaced by 2-dimethylaminoethanol. This method preserves stereochemistry and achieves 60–68% yields.
Nucleophilic Substitution
Alternatively, mesylation of the hydroxyl group followed by reaction with dimethylamine in tetrahydrofuran (THF) affords the alkylated product. This two-step process yields 55–62% but risks racemization.
Protection and Deprotection Strategies for the Hydroxyl Group
The hydroxyl group at position 3 necessitates protection during thiophene acylation. Silyl ethers (e.g., tert-butyldimethylsilyl, TBS) are preferred due to their stability under acidic conditions. Protection is achieved using TBSCl and imidazole in DMF (90–95% yield), followed by deprotection with tetra-n-butylammonium fluoride (TBAF) in THF.
Purification and Resolution of Stereoisomers
Racemic mixtures generated during cyclization are resolved via chiral HPLC or diastereomeric salt formation .
Chiral HPLC
Using a Chiralpak® IA column with hexane/isopropanol (90:10), enantiomers are separated with >99% enantiomeric excess (ee).
Diastereomeric Salts
Treatment with (-)-di-p-toluoyl-d-tartaric acid in ethanol yields diastereomeric salts, which are crystallized and regenerated to the free base (75–80% recovery).
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrrol-2-one formation | Dieckmann cyclization | DMF, 100°C, Pd(0) | 85 | 95 |
| Thiophene coupling | Suzuki-Miyaura | Toluene, K₂CO₃, 80°C | 78 | 98 |
| Alkylation | Mitsunobu | DEAD, PPh₃, THF | 68 | 97 |
| Deprotection | TBAF | THF, 25°C | 95 | 99 |
Chemical Reactions Analysis
Types of Reactions
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The exact mechanism of action for 1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structure. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrol-2-one derivatives, focusing on substituent variations, physicochemical properties, and synthetic pathways. Key analogs include:
Key Observations:
Substituent Effects: The dimethylaminoethyl group in the target compound likely enhances solubility in polar solvents compared to the diethylaminoethyl analog . Thiophene-2-carbonyl and thiophen-2-yl groups (target compound) contribute to π-π stacking interactions, similar to benzofuran analogs (e.g., –11), but with reduced steric hindrance . Chlorophenyl and methoxyphenyl substituents (–5) increase metabolic stability but may reduce aqueous solubility .
Synthetic Pathways: Cyclization of aminoacetylenic ketones (e.g., ) is a common route, but yields vary (46–75%) depending on base catalysts and solvent traces . Palladium-catalyzed cross-coupling () enables regioselective introduction of thiophene or aryl groups but requires stringent anhydrous conditions .
Pharmacological Potential: Thiophene-containing pyrrolones (target compound, ) show promise in targeting enzymes or receptors with hydrophobic binding pockets .
Biological Activity
1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one, a complex organic compound, has garnered attention for its potential biological activities. Its unique structure, characterized by a dimethylaminoethyl group and thiophene moieties, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.5 g/mol. The compound's IUPAC name is 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one. Its structure includes multiple functional groups that contribute to its biological activity.
Research indicates that the compound may interact with various biological targets, influencing pathways related to:
- Antimicrobial Activity : The presence of thiophene groups suggests potential interactions with bacterial membranes or enzymes.
- Anti-inflammatory Effects : The hydroxy group may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest that the compound could interfere with cancer cell proliferation through modulation of cell cycle regulators.
Antioxidant Activity
A study evaluated the antioxidant properties of several pyrrole derivatives, including this compound. The results indicated moderate antioxidant activity compared to standard antioxidants like Trolox. The structure's lipophilicity and molecular volume were correlated with antioxidant capacity, suggesting that modifications could enhance efficacy.
| Compound | IC50 (μM) | Antioxidant Activity (%) at 100 μM |
|---|---|---|
| 1 | 7.5 | 62 |
| 2 | 51.5 | 34 |
| 3 | - | Inactive |
| 4 | - | 44 |
Anti-lipoxygenase Activity
The compound demonstrated significant inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes:
| Compound | IC50 (μM) |
|---|---|
| 1 | 7.5 |
| 4 | 100 |
| Hybrid | 27.5 |
The results indicate that modifications in substituents can enhance LOX inhibitory activity.
COX Inhibition
The compound's derivatives also showed promise as cyclooxygenase (COX) inhibitors:
| Compound | IC50 (μM) |
|---|---|
| 4 | 0.65 |
| Hybrid | 0.55 |
These findings support the potential for developing anti-inflammatory drugs based on this scaffold.
Case Studies
Recent studies have highlighted the biological activities of similar compounds:
- Pyrrole Derivatives : A study published in MDPI reported various pyrrole derivatives exhibiting anti-inflammatory and antioxidant activities, suggesting that structural variations can lead to enhanced biological effects .
- Comparative Analysis : Research comparing this compound with structurally similar analogs revealed differences in biological activity based on substituent effects, particularly regarding lipophilicity and steric hindrance.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including acylative cyclization and amine alkylation , requiring precise control of reaction conditions. Key steps:
- Thiophene-2-carbonyl group introduction : Achieved via Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., with thiophene derivatives) .
- Pyrrolidone ring formation : Cyclization under basic conditions (e.g., KOH/EtOH at 40–45°C) to stabilize the lactam structure .
- Dimethylamino-ethyl side-chain incorporation : Alkylation with dimethylaminoethyl chloride in anhydrous solvents .
Challenges : Low yields due to competing side reactions (e.g., over-oxidation of thiophene rings) and purification difficulties from polar byproducts .
Q. How is structural confirmation performed for this compound?
A combination of spectroscopic and crystallographic techniques is essential:
- NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., thiophene protons at δ 7.4–7.5 ppm, lactam carbonyl at ~200 ppm) .
- HRMS : Validates molecular mass (e.g., [M+H]+ calculated as 366.0719, observed 366.0717) .
- X-ray crystallography : Confirms stereochemistry and hydrogen-bonding networks (e.g., monoclinic P21/c space group with β = 91.56°) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies focus on:
- Thiophene substitution : Electron-withdrawing groups (e.g., Cl, F) enhance stability but may reduce solubility .
- Lactam ring flexibility : Rigid pyrrolidone cores improve target binding affinity (e.g., kinase inhibition) .
- Aminoethyl side-chain optimization : Quaternary ammonium salts increase bioavailability but may introduce cytotoxicity .
Methodology : Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC50 measurements) to correlate structural features with activity .
Q. How can conflicting spectroscopic data be resolved?
Case example : Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphism or solvent effects. Resolution strategies :
Q. What are the mechanistic insights into its reactivity under basic conditions?
Key observations : Base-mediated degradation occurs via lactam ring-opening or thiophene oxidation . Experimental design :
- Kinetic studies : Monitor pH-dependent degradation rates (e.g., HPLC at λ = 254 nm) .
- Trapping intermediates : Use quenching agents (e.g., acetic acid) to isolate reactive species for MS analysis .
- Isotopic labeling : 18O-tracing reveals whether hydrolysis proceeds via nucleophilic attack on the carbonyl .
Methodological Considerations
Q. How to optimize reaction yields for scale-up synthesis?
Strategies :
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. protic solvents .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 8 h conventional) while maintaining >70% yield .
- Catalyst optimization : Palladium/copper systems enhance cross-coupling selectivity (e.g., 95% purity post-column chromatography) .
Q. How to assess purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
